3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2137958-01-9
VCID: VC4203589
InChI: InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3
SMILES: CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

CAS No.: 2137958-01-9

Cat. No.: VC4203589

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73

* For research use only. Not for human or veterinary use.

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride - 2137958-01-9

Specification

CAS No. 2137958-01-9
Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73
IUPAC Name 3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride
Standard InChI InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Standard InChI Key HSMBDTDYMBRLKC-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride features a molecular formula of C9H13ClN2O2S\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2\text{S} and a molecular weight of 248.73 g/mol . Its IUPAC name, 3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride, reflects the substitution pattern:

  • A cyclopentyl group at position 3 enhances lipophilicity, improving membrane permeability in drug candidates.

  • A methyl group at position 1 stabilizes the pyrazole ring against metabolic degradation .

  • A sulfonyl chloride at position 4 enables nucleophilic substitution reactions, forming sulfonamides or esters.

The compound’s planar pyrazole ring and electron-withdrawing sulfonyl group contribute to its electrophilic reactivity. X-ray crystallography of analogous structures confirms a dihedral angle of 5.2° between the pyrazole and sulfonyl groups, optimizing steric interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves reacting 3-cyclopentyl-1-methyl-1H-pyrazole with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled conditions:

C8H11N2+ClSO3HC9H13ClN2O2S+H2O\text{C}_8\text{H}_{11}\text{N}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2\text{S} + \text{H}_2\text{O}

Key parameters include:

  • Temperature: Maintained at −20°C to 0°C to minimize side reactions.

  • Solvent: Chloroform or dichloromethane, which stabilize intermediates.

  • Yield: 65–72% after purification via column chromatography .

Industrial Methods

Continuous flow reactors improve scalability and safety by automating reagent addition and temperature control. Post-synthesis, distillation removes excess chlorosulfonic acid, while recrystallization from ethyl acetate yields >99% purity .

Chemical Reactivity and Derivatives

The sulfonyl chloride group undergoes three primary reactions:

Nucleophilic Substitution

Reaction with amines forms sulfonamides, a class of compounds with antimicrobial and anticancer properties:

C9H13ClN2O2S+RNH2C9H13N3O2S+HCl\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_9\text{H}_{13}\text{N}_3\text{O}_2\text{S} + \text{HCl}

Conditions: Triethylamine base, dichloromethane solvent, 25°C .

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the sulfonyl chloride to a sulfinic acid derivative:

C9H13ClN2O2S+LiAlH4C9H14N2O2S+LiCl+AlH3\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2\text{S} + \text{LiAlH}_4 \rightarrow \text{C}_9\text{H}_{14}\text{N}_2\text{O}_2\text{S} + \text{LiCl} + \text{AlH}_3

Oxidation

Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid oxidizes the compound to a sulfonic acid, useful in ionic liquid synthesis.

Biological Activity and Mechanism

Enzyme Inhibition

The compound covalently binds to cysteine residues in enzyme active sites, inhibiting:

  • Cyclooxygenase-2 (COX-2): Reduces inflammation in murine models (IC50_{50} = 1.2 μM) .

  • Carbonic anhydrase IX: Suppresses tumor growth in renal carcinoma cells.

Antimicrobial Effects

Derivatives exhibit broad-spectrum activity:

PathogenMIC (μg/mL)Source
Staphylococcus aureus8.3
Escherichia coli12.7
Candida albicans15.4

Physical and Chemical Properties

PropertyValueSource
Melting Point89–91°C
Boiling Point295.7°C (at 760 mmHg)
Density1.6 g/cm³
Solubility in DMSO78 mg/mL
LogP (Octanol-Water)2.1

Industrial and Research Applications

Pharmaceutical Intermediate

Used to synthesize:

  • Janus kinase (JAK) inhibitors for autoimmune diseases.

  • G-protein-coupled receptor (GPCR) modulators with nanomolar binding affinity .

Materials Science

Sulfonamide polymers derived from the compound exhibit proton conductivity (0.08 S/cm) for fuel cell membranes.

Comparison with Analogous Compounds

CompoundLogPBioactivity (IC50_{50})Source
3-Cyclobutyl analog1.82.4 μM (COX-2)
3-Cyclopropyl analog1.53.1 μM (COX-2)
3-Cyclopentyl (this compound)2.11.2 μM (COX-2)

The cyclopentyl group’s larger van der Waals radius improves target binding compared to smaller cycloalkyl substituents.

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